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Abstract
7HP-349 (also known as Alintegimod) is a first-in-class, orally bioavailable small molecule that

acts as an allosteric activator of the integrins αLβ2 (LFA-1) and α4β1 (VLA-4). By promoting the

active conformation of these key leukocyte integrins, 7HP-349 enhances cell-to-cell adhesion,

a critical process for mounting an effective immune response. This document provides a

comprehensive technical overview of 7HP-349, including its mechanism of action, quantitative

data from preclinical and clinical studies, detailed experimental protocols, and visualizations of

the relevant biological pathways and experimental workflows.

Introduction
Integrins are a family of heterodimeric cell surface receptors that mediate cell-matrix and cell-

cell interactions. The αLβ2 (LFA-1) and α4β1 (VLA-4) integrins, predominantly expressed on

leukocytes, play a pivotal role in immune surveillance, trafficking, and activation. LFA-1 binds to

Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells (APCs) and endothelial

cells, while VLA-4 binds to Vascular Cell Adhesion Molecule-1 (VCAM-1). These interactions

are essential for the formation of the immunological synapse, T-cell co-stimulation, and the

extravasation of immune cells into tissues.[1]

Dysregulation of integrin function can lead to immunodeficiency or autoimmune diseases. 7HP-

349 is an investigational immunostimulant designed to enhance immune responses by
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allosterically activating LFA-1 and VLA-4.[2] This potentiation of integrin-mediated adhesion

has shown promise in preclinical models for improving the efficacy of cancer immunotherapies

and vaccines.[1]

Mechanism of Action
7HP-349 is an allosteric agonist that binds to a site on the integrin molecule distinct from the

ligand-binding site. This binding event induces a conformational change in the integrin, shifting

it to a high-affinity state for its natural ligands, ICAM-1 and VCAM-1. This enhanced binding

strengthens the interaction between immune cells (e.g., T cells, B cells) and APCs or

endothelial cells.[1]

The direct consequences of 7HP-349-mediated integrin activation include:

Enhanced T-cell priming and activation: By stabilizing the immunological synapse, 7HP-349

promotes more robust and sustained signaling between T cells and APCs.[3]

Increased leukocyte trafficking: Activated integrins facilitate the firm adhesion of leukocytes

to the vascular endothelium, a prerequisite for their migration into tissues, including tumor

microenvironments.[4]

Augmented anti-tumor immunity: In preclinical cancer models, 7HP-349 has been shown to

increase the infiltration of cytotoxic T lymphocytes into tumors, leading to enhanced tumor

control, both as a monotherapy and in combination with checkpoint inhibitors.[4][5]
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Caption: Signaling pathway of 7HP-349-mediated integrin activation.

Quantitative Data
The following tables summarize the key quantitative data for 7HP-349 from in vitro and clinical

studies.
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Table 1: In Vitro Activity of 7HP-349

Assay Cell Line Ligand EC₅₀ (µM) Reference

Static Cell

Adhesion to

VCAM-1

Jurkat (Human T-

cell)
VCAM-1 2 [6]

Static Cell

Adhesion to

VCAM-1

70Z/3 (Murine B-

cell)
VCAM-1 ~2 [6]

Table 2: Pharmacokinetic Parameters of 7HP-349 in Healthy Male Subjects (Phase 1,

NCT04508179)

Dose Group
(Single
Ascending
Dose)

Cₘₐₓ (ng/mL)
AUC₀₋ₜ
(ng*h/mL)

T₁/₂ (h) Reference

50 mg 155 (± 48) 3,860 (± 1,080) 20.6 [4][7]

100 mg 459 (± 142) 13,800 (± 3,450) 25.4 [4][7]

200 mg 1,140 (± 342) 38,100 (± 9,530) 28.9 [4][7]

300 mg 1,860 (± 558)
68,800 (±

17,200)
34.6 [4][7]

Data are presented as mean (± SD) where available.

Experimental Protocols
This section outlines the methodologies for key experiments used to characterize 7HP-349.

In Vitro Static Cell Adhesion Assay
This assay quantifies the ability of 7HP-349 to enhance the adhesion of leukocytes to

immobilized integrin ligands.[5][8]
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Materials:

96-well flat-bottom microplates

Recombinant human VCAM-1 or ICAM-1

Phosphate-buffered saline (PBS)

Bovine serum albumin (BSA)

Jurkat T-cells or other suitable leukocyte cell line

Fluorescent cell stain (e.g., Calcein-AM, BCECF-AM)

7HP-349

Fluorescence plate reader

Protocol:

Plate Coating:

Coat wells of a 96-well plate with recombinant VCAM-1 or ICAM-1 (e.g., 1-10 µg/mL in

PBS) overnight at 4°C.

Wash the wells three times with PBS to remove unbound ligand.

Block non-specific binding sites by incubating with a solution of 1% BSA in PBS for 1 hour

at 37°C.

Wash the wells three times with PBS.

Cell Preparation:

Culture Jurkat cells to the desired density.

Label the cells with a fluorescent dye according to the manufacturer's instructions (e.g., 1

µM Calcein-AM for 30 minutes at 37°C).
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Wash the cells to remove excess dye and resuspend in assay buffer (e.g., RPMI with

0.5% BSA).

Adhesion Assay:

Prepare serial dilutions of 7HP-349 in the assay buffer.

Add the 7HP-349 dilutions to the coated wells.

Add the fluorescently labeled cells to the wells (e.g., 5 x 10⁴ cells/well).

Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

Gently wash the wells to remove non-adherent cells. The number and force of washes

should be optimized to achieve a low background signal in control wells.

Quantification:

Measure the fluorescence intensity of the remaining adherent cells in each well using a

fluorescence plate reader.

Calculate the percentage of adherent cells for each concentration of 7HP-349 relative to a

positive control (e.g., Mn²⁺ or a phorbol ester like PMA) and a negative control (no

compound).

Determine the EC₅₀ value by fitting the dose-response data to a sigmoidal curve.
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Caption: Workflow for the in vitro static cell adhesion assay.
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Syngeneic Mouse Tumor Models
These models are used to evaluate the in vivo anti-tumor efficacy of 7HP-349 in

immunocompetent mice.[9][10]

Materials:

BALB/c or C57BL/6 mice

CT26 (colon carcinoma, BALB/c) or B16-F10 (melanoma, C57BL/6) tumor cells

Cell culture medium and supplements

7HP-349 formulation for oral gavage

Checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4 antibodies)

Calipers for tumor measurement

Flow cytometry antibodies for immune cell phenotyping

Protocol:

Tumor Implantation:

Inject a suspension of tumor cells (e.g., 1 x 10⁵ to 1 x 10⁶ cells) subcutaneously into the

flank of the mice.

Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

Treatment:

Randomize the mice into treatment groups (e.g., vehicle control, 7HP-349 alone,

checkpoint inhibitor alone, combination therapy).

Administer 7HP-349 via oral gavage at the desired dose and schedule.

Administer checkpoint inhibitors via intraperitoneal injection as per established protocols.
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Monitoring:

Measure tumor volume using calipers two to three times per week. Tumor volume can be

calculated using the formula: (length x width²)/2.

Monitor the body weight and overall health of the mice.

Endpoint Analysis:

At the end of the study (or when tumors reach a predetermined size), euthanize the mice.

Excise the tumors and spleens.

Process a portion of the tumor for flow cytometric analysis of tumor-infiltrating leukocytes

(TILs). This involves digesting the tumor into a single-cell suspension and staining with

antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, Granzyme

B).

Process another portion of the tumor for immunohistochemistry to visualize the spatial

distribution of immune cells.
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Caption: Workflow for in vivo syngeneic mouse tumor model studies.
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Phase 1 Clinical Trial (NCT04508179) Pharmacokinetic
Analysis
This protocol describes the bioanalytical method for quantifying 7HP-349 in human plasma.[4]

[9]

Methodology:

Sample Collection:

Collect blood samples from subjects at predetermined time points before and after dosing

with 7HP-349.

Process the blood to obtain plasma and store frozen until analysis.

Sample Preparation:

Thaw plasma samples.

Perform protein precipitation by adding a solvent such as acetonitrile to a small volume of

plasma. This step removes larger proteins that can interfere with the analysis.

Centrifuge the samples to pellet the precipitated proteins.

Collect the supernatant containing 7HP-349.

LC-MS/MS Analysis:

Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-

MS/MS) system.

Liquid Chromatography (LC): Separate 7HP-349 from other components in the sample

using a suitable chromatography column and mobile phase gradient.

Tandem Mass Spectrometry (MS/MS):

Ionize the eluting compounds.
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Select the parent ion of 7HP-349 in the first mass spectrometer.

Fragment the parent ion in a collision cell.

Select and detect specific fragment ions in the second mass spectrometer. This

process, known as multiple reaction monitoring (MRM), provides high selectivity and

sensitivity for quantification.

Data Analysis:

Construct a calibration curve using standards of known 7HP-349 concentrations.

Determine the concentration of 7HP-349 in the study samples by comparing their peak

areas to the calibration curve.

Use the concentration-time data to calculate pharmacokinetic parameters such as Cₘₐₓ,

AUC, and T₁/₂ using non-compartmental analysis.

Conclusion
7HP-349 is a promising oral immunostimulant with a well-defined mechanism of action

centered on the allosteric activation of LFA-1 and VLA-4 integrins. Preclinical data demonstrate

its ability to enhance immune cell adhesion and anti-tumor responses. The Phase 1 clinical trial

has established its safety and pharmacokinetic profile in healthy volunteers, supporting further

development in combination with cancer immunotherapies and as a vaccine adjuvant. The

experimental protocols and data presented in this guide provide a comprehensive resource for

researchers and drug developers interested in the therapeutic potential of 7HP-349 and the

broader field of integrin modulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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